Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate
Overview
Description
Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a heterocyclic compound with the molecular formula C11H13N3O2 and a molecular weight of 219.24 g/mol . This compound is part of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Scientific Research Applications
Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate has a wide range of applications in scientific research:
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Preparation Methods
The synthesis of ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dimethylpyrazole with ethyl cyanoacetate in the presence of a base, followed by cyclization to form the desired product . The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of catalysts or bases such as sodium ethoxide .
Chemical Reactions Analysis
Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Mechanism of Action
The mechanism of action of ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted .
Comparison with Similar Compounds
Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate is unique compared to other pyrazolo[1,5-a]pyrimidine derivatives due to its specific substitution pattern and functional groups. Similar compounds include:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate: Similar structure but with the carboxylate group at a different position.
2,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid: The carboxylic acid derivative of the compound.
These compounds share similar core structures but differ in their functional groups and substitution patterns, leading to variations in their chemical and biological properties .
Properties
IUPAC Name |
ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-4-16-11(15)9-5-7(2)12-10-6-8(3)13-14(9)10/h5-6H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMRBTWPKRHQAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=CC(=NN12)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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